molecular formula C10H6O2S2 B12558737 2,3-Bis(sulfanyl)naphthalene-1,4-dione CAS No. 185452-07-7

2,3-Bis(sulfanyl)naphthalene-1,4-dione

Cat. No.: B12558737
CAS No.: 185452-07-7
M. Wt: 222.3 g/mol
InChI Key: JZFYHUGLYGRSIV-UHFFFAOYSA-N
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Description

2,3-Bis(sulfanyl)naphthalene-1,4-dione is a fundamental building block in medicinal chemistry, serving as a versatile precursor for the synthesis of biologically active 1,4-naphthoquinone derivatives . This compound is strategically used to develop novel 2,3-disubstituted-1,4-naphthoquinones, a class of compounds that has demonstrated significant potential as antiproliferative and antifungal agents in scientific research . The core 1,4-naphthoquinone moiety is redox-active, and its biological activity can be tuned through substitution at the 2 and 3 positions, allowing for the exploration of structure-activity relationships . Researchers utilize this intermediate to create diverse libraries of compounds, including 2-chloro-3-arylsulfanyl-naphthoquinones and 2,3-bis-arylsulfanyl-naphthoquinones, which have shown promising activity against human cancer cell lines, such as cervical cancer (HeLa) cells, in preclinical studies . Its application is central to programs aimed at discovering new chemical entities endowed with cytotoxic activity, particularly those incorporating sulfur and nitrogen heteroatoms into the quinoidal structure . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

185452-07-7

Molecular Formula

C10H6O2S2

Molecular Weight

222.3 g/mol

IUPAC Name

2,3-bis(sulfanyl)naphthalene-1,4-dione

InChI

InChI=1S/C10H6O2S2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H

InChI Key

JZFYHUGLYGRSIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)S

Origin of Product

United States

Preparation Methods

General Procedure for Thiol Substitution

Reagents :

  • 2,3-Dichloro-1,4-naphthoquinone
  • Thiol (e.g., phenylthiol, benzylthiol)
  • Base (e.g., triethylamine, potassium hydroxide)
  • Solvent (e.g., dichloromethane, benzene)

Steps :

  • Dissolve 2,3-dichloro-1,4-naphthoquinone in anhydrous dichloromethane.
  • Add thiol (2 equivalents) and triethylamine (1.1 equivalents) dropwise.
  • Stir at room temperature for 4–12 hours.
  • Quench with water, extract with organic solvent, and purify via column chromatography.

Example :
Reaction with phenylthiol yielded 2,3-bis(phenylsulfanyl)naphthalene-1,4-dione (74% yield) after purification.

Solvent and Base Optimization

Solvent Base Temperature Yield (%)
CH₂Cl₂ Et₃N RT 74
Benzene KOH 40°C 68
DMF Pyridine 60°C 52

Data compiled from.

Mechanistic Insights

  • Nucleophilic attack : Thiolate ions displace chloride via an SN₂ mechanism.
  • Electronic effects : Electron-withdrawing groups on thiols accelerate substitution.
  • Steric hindrance : Bulky thiols (e.g., tert-butylthiol) reduce yields to <50%.

Oxidation of Dihydroquinone Derivatives

2,3-Bis(sulfanyl)-1,4-dihydroquinone can be oxidized to the corresponding quinone.

Oxidative Agents and Conditions

Oxidizing Agent Solvent Temperature Yield (%)
KMnO₄ H₂O/AcOH 80°C 85
FeCl₃ EtOH RT 78
O₂ (catalytic) DMF 50°C 65

Data from.

Procedure :

  • Dissolve 2,3-bis(sulfanyl)-1,4-dihydroquinone in acetic acid.
  • Add KMnO₄ (2 equivalents) and stir at 80°C for 2 hours.
  • Filter and recrystallize from ethanol.

Multi-Component Reactions

Mannich Base Functionalization

Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a precursor for sulfanyl derivatives via Mannich reactions:

  • React lawsone with formaldehyde and a thiol-containing amine.
  • Oxidize the intermediate to introduce sulfanyl groups.

Example :
3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives were synthesized in 60–75% yields.

Tandem Alkynylation-Cyclization

A transition metal-free approach:

  • React lawsone with aryl bromoacetylenes.
  • Induce cyclization via base-mediated intramolecular addition.

Comparative Analysis of Methods

Method Advantages Limitations
Nucleophilic substitution High yields, scalable Requires anhydrous conditions
Oxidation Mild conditions Over-oxidation side products
Multi-component Diverse substituents Complex purification

Structural Confirmation Techniques

  • ¹H/¹³C NMR : Key peaks include δ 8.0–8.2 ppm (aromatic protons) and δ 180–185 ppm (quinone carbonyls).
  • FTIR : Strong bands at 1650–1680 cm⁻¹ (C=O stretching).
  • Mass spectrometry : Molecular ion peaks match theoretical m/z values (e.g., m/z 374 for C₂₂H₁₄O₂S₂).

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(sulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.

    Reduction: The quinone structure can be reduced to hydroquinone.

    Substitution: The sulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of naphthoquinone derivatives, including 2,3-bis(sulfanyl)naphthalene-1,4-dione. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antimicrobial action is attributed to the ability of naphthoquinones to disrupt bacterial cell membranes and interfere with metabolic processes. This disruption leads to increased permeability and eventual cell death.
  • Case Study : A study evaluated the in vitro antimicrobial potential of various sulfanyl-1,4-naphthoquinone derivatives against seven bacterial strains and one yeast species. The results showed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
CompoundBacterial Strains TestedActivity Level
2,3-Bis(sulfanyl)naphthalene-1,4-dioneE. coli, S. aureusHigh
Other derivativesPseudomonas aeruginosaModerate

Anticancer Applications

The anticancer potential of 2,3-bis(sulfanyl)naphthalene-1,4-dione has been explored extensively in recent research. The compound has shown promise in inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress that triggers apoptotic pathways in cancer cells.
  • Case Study : Recent evaluations highlighted the cytotoxic effects of sulfanyl-phenylamino-1,4-naphthoquinone derivatives against human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). Some compounds demonstrated remarkable cytotoxicity and induced cell cycle arrest at the G1 phase .
Cell LineIC50 Value (µM)Induction of Apoptosis
A54912.5Yes
HeLa15.0Yes
MCF-710.0Yes

Other Therapeutic Applications

In addition to its antimicrobial and anticancer properties, 2,3-bis(sulfanyl)naphthalene-1,4-dione has been investigated for other therapeutic applications:

  • Antiviral Activity : Some studies suggest that naphthoquinone derivatives may exhibit antiviral properties by inhibiting viral replication or entry into host cells.
  • Anti-inflammatory Effects : Research indicates that these compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,3-Bis(sulfanyl)naphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a potent redox-active compound. This redox activity allows it to interact with biological molecules such as DNA and proteins, leading to various biological effects. The sulfanyl groups also contribute to its reactivity and ability to form complexes with metal ions .

Comparison with Similar Compounds

2-Methoxynaphthalene-1,4-dione

  • Structure : Methoxy (-OCH3) group at C2.
  • Properties: Exhibits planar naphthoquinone systems and C–H⋯O interactions in crystal packing .

2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione

  • Structure : Triazole-linked bromobenzyl group at C2.
  • Properties : Combines π–π stacking and hydrogen bonding in crystal structures. Synthesized via click chemistry .

2,3-Dichloro-1,4-naphthoquinone

  • Structure : Chlorine atoms at C2 and C3.
  • Properties: Serves as a precursor for nucleophilic substitution reactions to generate sulfanyl, amino, or alkoxy derivatives .
  • Applications: Intermediate in antitumor agent synthesis (e.g., 2-Chloro-3-((2-hydroxyethyl)amino)naphthalene-1,4-dione, IC50 = 8.2 µM against HeLa cells) .

Functional Group Impact on Bioactivity

Sulfanyl vs. Methoxy Groups

  • Sulfanyl Derivatives :
    • 2,3-Bis(phenylthio)naphthalene-1,4-dione (compound 87): IC50 = 0.63 µM (SARS-CoV-2 Mpro) .
    • 2-[(2-Hydroxyethyl)sulfanyl]naphthalene-1,4-dione (NQS): Exhibits redox activity for pH-sensing applications .
  • Methoxy Derivatives :
    • 2-Methoxynaphthalene-1,4-dione (2-MNQ) : Used in antimicrobial studies but shows lower potency (e.g., MIC = 32 µg/mL against Bacillus subtilis) .

Halogenated Derivatives

  • 2,3-Dibromonaphthalene-1,4-dione (2,3-DBNQ) : Bromine substituents enhance electrophilicity, improving antimycobacterial activity (MIC = 16 µg/mL) .
  • 2-Chloro-3-(2-fluoroanilino)naphthalene-1,4-dione (2-ClFNQ): Combines halogen and amino groups for dual targeting .

Antiviral SAR of Sulfanyl Derivatives

Compound Substituents IC50 (SARS-CoV-2 Mpro) Reference
2,3-Bis(phenylthio)- Phenylthio at C2/C3 0.63 ± 0.04 µM
2,3-Bis((4-methoxyphenyl)thio)- 4-Methoxyphenylthio at C2/C3 0.41 ± 0.02 µM
N-(5-Nitro-1,4-dioxo-...) Acetamide at C2 9 ± 1 µM

Key Insight : Electron-donating groups (e.g., 4-methoxy) on phenylthio substituents enhance potency, reducing IC50 by 35% compared to unsubstituted phenylthio derivatives .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Interactions
2,3-Bis(phenylthio)- 175–177 Low in water π–π stacking, S⋯O bonds
2-Methoxynaphthalene-1,4-dione 144–147 Moderate in DMSO C–H⋯O, planar stacking
2-[(2-Hydroxyethyl)sulfanyl]- N/A High in polar solvents Hydrogen bonding

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